molecular formula C14H20FNO2 B2928898 Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate CAS No. 2248335-25-1

Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate

Cat. No. B2928898
CAS RN: 2248335-25-1
M. Wt: 253.317
InChI Key: KQWMABRRGSFQLZ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate” is a chemical compound that is part of the tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) family . These compounds are used in organic synthesis due to their multiple reactive groups . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids and are used as starting materials in dipeptide synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid, which includes “Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate”, proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate” is CHFNO . The average mass is 333.303 Da and the monoisotopic mass is 333.118805 Da .


Chemical Reactions Analysis

Tert-butyl amino acid esters, such as “Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The reaction of perfluorobiphenyl with tert-butylamine in an autoclave affords the aminodefluorination product, and the oxidation of the latter with meta-chloroperbenzoic acid gives the new stable nitroxide radical .

Safety and Hazards

“Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . In case of exposure, immediate medical attention is required .

Future Directions

The future directions for “Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate” and similar compounds involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This includes finding alternative conditions for the interaction of tert-butanol with amino acid derivatives .

properties

IUPAC Name

tert-butyl 3-amino-3-(2-fluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-7-5-6-8-11(10)15/h5-8H,9,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMABRRGSFQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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